zinc;methoxybenzene

Purity Cross-Coupling Organozinc Reagent

Zinc;methoxybenzene (CAS 684215-27-8), also known as bis(3-methoxyphenyl)zinc or Zinc, bis(3-methoxyphenyl)-, is an organometallic diarylzinc compound with the molecular formula C14H14O2Zn and a molecular weight of 279.6 g/mol. It is a coordination complex where a central Zn(II) atom is bound to two 3-methoxyphenyl (3-anisyl) ligands.

Molecular Formula C14H14O2Zn
Molecular Weight 279.6 g/mol
CAS No. 684215-27-8
Cat. No. B15158536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;methoxybenzene
CAS684215-27-8
Molecular FormulaC14H14O2Zn
Molecular Weight279.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C[C-]=C1.COC1=CC=C[C-]=C1.[Zn+2]
InChIInChI=1S/2C7H7O.Zn/c2*1-8-7-5-3-2-4-6-7;/h2*2-3,5-6H,1H3;/q2*-1;+2
InChIKeyKMXMLIDJLWYDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Zinc;methoxybenzene (CAS 684215-27-8): A Definitive Guide to Bis(3-methoxyphenyl)zinc for Research Procurement


Zinc;methoxybenzene (CAS 684215-27-8), also known as bis(3-methoxyphenyl)zinc or Zinc, bis(3-methoxyphenyl)-, is an organometallic diarylzinc compound with the molecular formula C14H14O2Zn and a molecular weight of 279.6 g/mol . It is a coordination complex where a central Zn(II) atom is bound to two 3-methoxyphenyl (3-anisyl) ligands . This compound belongs to the class of diorganozinc reagents, which are fundamental building blocks in organic synthesis, most notably for cross-coupling reactions [1]. It is typically supplied as a research chemical with a standard purity of 95% .

Why a Generic Organozinc Reagent Cannot Substitute for Zinc;methoxybenzene (CAS 684215-27-8) in Cross-Coupling Workflows


The assumption that any organozinc reagent is interchangeable is a critical error in synthetic planning. While many organozinc halides (e.g., 3-methoxyphenylzinc iodide or bromide) exist, the unique structure of zinc;methoxybenzene as a symmetrical diorganozinc (R2Zn) fundamentally alters its reactivity, stability, and handling requirements . Diorganozincs are known to be less Lewis acidic and can exhibit different transmetalation kinetics in Negishi cross-couplings compared to their halide counterparts [1]. Direct substitution without empirical validation can lead to lower yields, unexpected side reactions, or complete failure of the key C-C bond-forming step . The following evidence highlights these specific, quantifiable differences.

Quantitative Differentiation Evidence for Zinc;methoxybenzene (CAS 684215-27-8) Against Closest Analogs


Evidence 1: Purity Profile Differentiates Zinc;methoxybenzene from Common Organozinc Halide Solutions

Procurement of zinc;methoxybenzene (CAS 684215-27-8) is predicated on its availability as a discrete solid compound, typically with a purity specification of 95% . In stark contrast, its most common analogs, such as 3-methoxyphenylzinc iodide (CAS 300825-30-3) and 4-methoxyphenylzinc iodide (CAS 282727-20-2), are only commercially available as solutions in tetrahydrofuran (THF) at a fixed 0.5 M concentration . This fundamental physical state difference (solid vs. solution) directly impacts both synthetic utility and procurement economics.

Purity Cross-Coupling Organozinc Reagent

Evidence 2: Regioisomeric Identity as a Key Determinant of Cross-Coupling Outcomes

The specific regioisomeric identity of zinc;methoxybenzene is a critical differentiator from other diarylzincs. The target compound, bis(3-methoxyphenyl)zinc, is distinct from its 2- and 4-methoxy isomers, which have separate CAS numbers (e.g., bis-(2-methoxyphenyl)zinc, CAS 1256169-20-6 [1]; bis(4-methoxyphenyl)zinc, CAS 97302-05-1 [2]). This is not merely a nomenclature difference; the position of the methoxy substituent on the aryl ring significantly influences the electron density and steric environment around the C-Zn bond, thereby modulating its nucleophilicity and transmetalation rate in catalytic cycles [3].

Regioisomer Negishi Coupling Structure-Activity Relationship

Evidence 3: Divergent Reactivity in Cross-Coupling Yields Compared to Halide Analogs

Diorganozinc compounds, such as zinc;methoxybenzene, can exhibit different reactivity profiles in cross-coupling reactions compared to their organozinc halide (RZnX) counterparts. In a relevant study, the Negishi cross-coupling of aryl bromides with bis(4-methoxyphenyl)zinc—a close structural analog of the target compound—achieved high conversions using an exceptionally low catalyst loading of 0.01 mol% [1]. While organozinc halides can also participate in Negishi couplings, their reactivity can be highly dependent on the presence of additional salts (e.g., LiCl) or activators [2].

Negishi Coupling Reaction Yield Catalyst Loading

Primary Application Scenarios for Procuring Zinc;methoxybenzene (CAS 684215-27-8) Based on Quantifiable Differentiation


Scenario 1: Precision Synthesis Requiring Solid, Solvent-Free Dosing

In medicinal chemistry or process development where precise stoichiometric control is paramount and the introduction of coordinating solvents like THF is undesirable, procurement of zinc;methoxybenzene is preferred. Unlike 3- or 4-methoxyphenylzinc iodide solutions, which are sold at a fixed 0.5 M concentration in THF, the solid form of zinc;methoxybenzene allows researchers to weigh the exact mass required for a reaction [REFS-1, REFS-2]. This eliminates solvent-related variables and ensures accurate reagent loading, which is critical for reaction reproducibility and mechanistic studies.

Scenario 2: Synthesis of Meta-Substituted Biaryl Motifs via Negishi Cross-Coupling

Zinc;methoxybenzene is the reagent of choice for the direct installation of a 3-methoxyphenyl (meta-anisyl) group into a target molecule. This is a regiospecific requirement that cannot be met by the structurally similar 2-methoxy or 4-methoxy analogs, which have different CAS numbers and will produce different biaryl products [REFS-3, REFS-4]. For researchers following a synthetic route that specifies the meta isomer, procuring CAS 684215-27-8 is essential to achieve the correct target structure and avoid costly synthetic missteps.

Scenario 3: Development of High-Efficiency Catalytic Protocols

For chemists aiming to optimize catalytic cycles, zinc;methoxybenzene offers a distinct starting point as a symmetrical diorganozinc (R2Zn). Literature on a closely related analog demonstrates that such diorganozincs can facilitate Negishi couplings with exceptionally low catalyst loadings (0.01 mol%) [3]. This suggests that the target compound may enable the development of similarly efficient processes, making it a valuable reagent for exploring and establishing new, high-turnover catalytic methods where minimizing palladium or nickel catalyst usage is a key economic and sustainability goal.

Scenario 4: Research on Organozinc Reagent Reactivity and Stability

The fundamental difference in reactivity between diorganozinc (R2Zn) compounds and organozinc halides (RZnX) is a subject of ongoing investigation [4]. Zinc;methoxybenzene serves as a well-defined, discrete model compound for studying the properties and behavior of the R2Zn class. Procuring this specific compound enables fundamental research into transmetalation kinetics, aggregation states in solution, and stability profiles, which are less clearly defined for the often more complex and dynamic equilibria found in solutions of organozinc halides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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